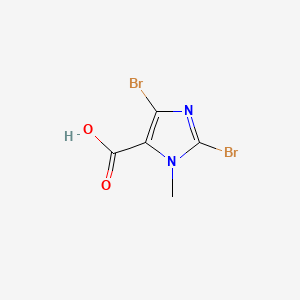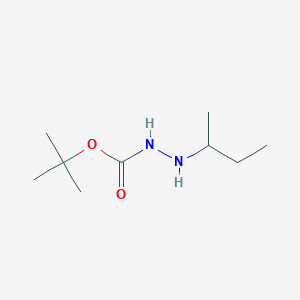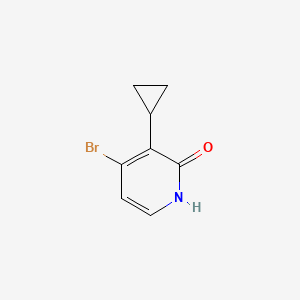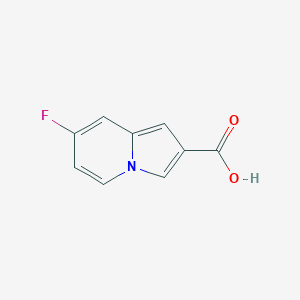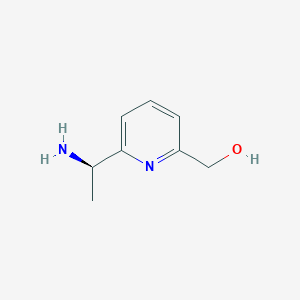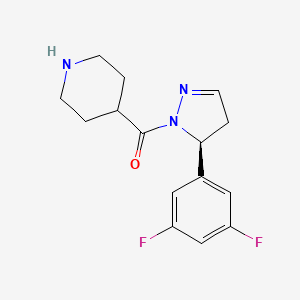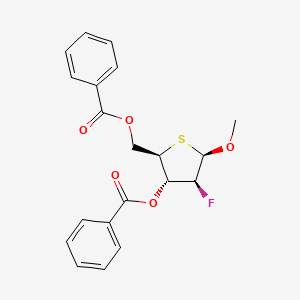![molecular formula C15H23ClN2O2 B15363202 tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride is a complex organic compound often encountered in the realm of medicinal chemistry. Featuring a pyrrolidine ring and a phenyl group, this compound has shown promise in a variety of scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with (3R,4S)-4-phenylpyrrolidine under acidic conditions to yield the carbamate derivative. Typical conditions include maintaining the reaction mixture at a temperature between 0-5°C to control the reactivity and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride can involve continuous flow chemistry, where the reactants are fed through a reactor system to ensure consistent production rates. This method minimizes exposure to potentially hazardous intermediates and allows for the precise control of reaction parameters.
化学反应分析
Types of Reactions: This compound is susceptible to several types of chemical reactions, including:
Oxidation: : Can oxidize to form various intermediates and by-products.
Reduction: : Reductive amination is a potential modification.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions, whereas oxidation reactions may require reagents like potassium permanganate. Substitution reactions typically involve reagents such as halogens or strong acids/bases under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxygenated derivatives, while reduction can produce amine analogues.
科学研究应用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in asymmetric synthesis, where the chiral centers play a crucial role.
Biology: In biology, the compound's ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In the medical field, tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride is explored for its potential therapeutic effects, including as a precursor in the development of new drugs.
Industry: In the industrial sector, it finds applications in the synthesis of polymers and as an intermediate in the production of fine chemicals.
作用机制
Effects and Pathways: The mechanism by which tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride exerts its effects generally involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to downstream biological effects.
Molecular Targets: The compound may target various proteins, including enzymes involved in metabolic pathways, or receptors located on cell surfaces.
相似化合物的比较
Similar Compounds: Similar compounds might include other carbamate derivatives or pyrrolidine-containing molecules. Examples include:
**N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate
**tert-Butyl N-[(3S,4S)-4-phenylpyrrolidin-3-yl]carbamate
Uniqueness: The uniqueness of tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C15H23ClN2O2 |
|---|---|
分子量 |
298.81 g/mol |
IUPAC 名称 |
tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H |
InChI 键 |
WGBYWHGKGNGNNX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)

![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
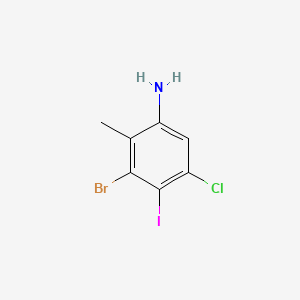
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)
